Cas no 2694725-55-6 (N-methyl-3-(phenoxymethyl)cyclobutan-1-amine)

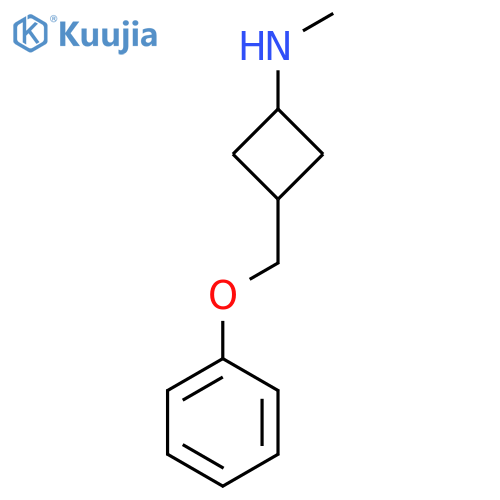

2694725-55-6 structure

商品名:N-methyl-3-(phenoxymethyl)cyclobutan-1-amine

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-3-(phenoxymethyl)cyclobutan-1-amine

- 2694725-55-6

- EN300-33051340

-

- インチ: 1S/C12H17NO/c1-13-11-7-10(8-11)9-14-12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3

- InChIKey: WHOTVSOXCAXIOV-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)CC1CC(C1)NC

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 21.3Ų

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33051340-5.0g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 5.0g |

$2443.0 | 2025-03-18 | |

| Enamine | EN300-33051340-10.0g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 10.0g |

$3622.0 | 2025-03-18 | |

| Enamine | EN300-33051340-2.5g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 2.5g |

$1650.0 | 2025-03-18 | |

| Enamine | EN300-33051340-0.05g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 0.05g |

$707.0 | 2025-03-18 | |

| Enamine | EN300-33051340-5g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 5g |

$2443.0 | 2023-09-04 | ||

| Enamine | EN300-33051340-1.0g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 1.0g |

$842.0 | 2025-03-18 | |

| Enamine | EN300-33051340-10g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 10g |

$3622.0 | 2023-09-04 | ||

| Enamine | EN300-33051340-0.5g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 0.5g |

$809.0 | 2025-03-18 | |

| Enamine | EN300-33051340-0.1g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 0.1g |

$741.0 | 2025-03-18 | |

| Enamine | EN300-33051340-0.25g |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |

2694725-55-6 | 95.0% | 0.25g |

$774.0 | 2025-03-18 |

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2694725-55-6 (N-methyl-3-(phenoxymethyl)cyclobutan-1-amine) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量